N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
CAS No.: 1021209-06-2
Cat. No.: VC8194339
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021209-06-2 |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3 |
| Standard InChI Key | FKEIECSNJGHMOJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Introduction
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex sulfonamide compound that has garnered significant attention in the field of medicinal chemistry. This compound combines an indole derivative with a sulfonamide moiety, which is often associated with biological activity, particularly in the inhibition of specific kinases involved in cell signaling pathways .
Mechanism of Action
The mechanism of action for this compound likely involves the inhibition of specific kinases that are critical in signaling pathways associated with cell growth and proliferation. This makes it a potential therapeutic agent for diseases such as cancer, where kinase inhibition can disrupt abnormal cell growth.
Potential Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has potential applications in medicinal chemistry, particularly in cancer therapy due to its kinase inhibitory properties. Its complex structure allows for interaction with various biological targets, making it a candidate for further research in drug development.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Potential Use |
|---|---|---|---|---|
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | C20H22N2O4S | 386.5 g/mol | 1021209-06-2 | Kinase inhibitor, potential cancer therapy |
| (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide | C20H20N2O3S | 368.5 g/mol | 1251711-53-1 | Potential biological activity, less studied |
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